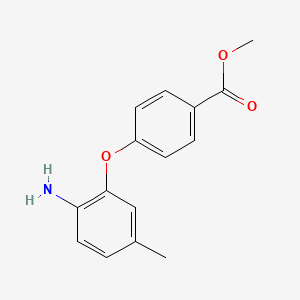

Methyl 4-(2-amino-5-methylphenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

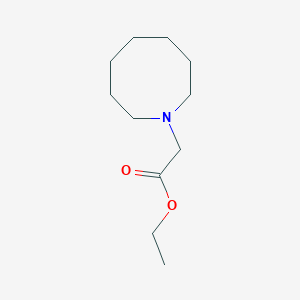

“Methyl 4-(2-amino-5-methylphenoxy)benzoate” is a specialty product used for proteomics research . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Methyl 4-(aminomethyl)benzoate hydrochloride”, an amino acid ester hydrochloride, has been achieved by an esterification reaction . Another related compound, “Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate”, was synthesized using a practical method of four-step synthesis .Molecular Structure Analysis

The molecular formula of “Methyl 4-(2-amino-5-methylphenoxy)benzoate” is C15H15NO3, and its molecular weight is 257.28 .Applications De Recherche Scientifique

Intermediate for Total Synthesis of Natural Products : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, is a crucial intermediate in the total synthesis of bisbibenzyls, natural products with various biological activities (Lou Hong-xiang, 2012).

Lipase-Assisted Acylation : In the context of creating optically active aminoalcohol congeners, Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a derivative, was synthesized (M. Fujii et al., 2011).

Chemosensors for Fluoride Ions : Methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzoate, a similar compound, demonstrated potential as a colorimetric fluoride chemosensor (Jiantao Ma et al., 2013).

Molecular Polarizability Studies : Research involving similar compounds in liquid crystalline mixtures has explored their transition temperatures, optical textures, and molecular polarizabilities (M. Shahina et al., 2016).

Synthesis of Monomers : The synthesis of new AB monomers for dihydroxyl modified polybenzoxazole (PBO) using related intermediates demonstrates the utility of these compounds in polymer science (Z. Deming et al., 2015).

Studies in Crystal Chemistry : Various derivatives of Methyl 4-(2-amino-5-methylphenoxy)benzoate have been studied for their hydrogen-bonded supramolecular structures, showing their importance in crystallography (J. Portilla et al., 2007).

Photopolymerization Studies : Alkoxyamines derived from similar compounds have been explored as photoiniferters in photopolymerization processes, which are significant in material science (Y. Guillaneuf et al., 2010).

Cancer Cell Studies : Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and for their proteasome-inhibiting properties (Xingchen Yan et al., 2015).

Propriétés

IUPAC Name |

methyl 4-(2-amino-5-methylphenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-8-13(16)14(9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCROLFPBJYDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-amino-5-methylphenoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)

![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)

![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)

![3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328948.png)

![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)

![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)

![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)